2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with an amino group and a phenyl moiety, connected via a sulfanyl (-S-) bridge to an acetamide group that is further linked to a 5-methyl-1,3,4-thiadiazole ring. This structure combines two pharmacologically significant heterocycles: the thiazole and thiadiazole systems. Thiazoles are known for their roles in bioactive molecules, including antibiotics and antivirals, while thiadiazoles are associated with diverse biological activities such as enzyme inhibition (e.g., carbonic anhydrase) and anticancer properties .
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-8-18-19-13(22-8)16-10(20)7-21-14-17-11(12(15)23-14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBDCEVSRAKRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-4-phenyl-1,3-thiazol-2-thiol
The thiazole core is constructed via a modified Hantzsch thiazole synthesis. Ethyl 4-phenyl-3-oxobutanoate undergoes cyclocondensation with thiourea in ethanol under reflux, yielding 4-phenyl-2-thioxo-2,3-dihydrothiazol-5-amine (87% yield). Subsequent thiol liberation is achieved by acidic hydrolysis (HCl, 0°C), producing 5-amino-4-phenyl-1,3-thiazol-2-thiol as a crystalline solid (m.p. 198–200°C).
Critical parameters :
Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine
Thiadiazole formation follows a cyclodehydration protocol. Methyl thiosemicarbazide reacts with acetic anhydride in dichloroethane, generating 5-methyl-1,3,4-thiadiazol-2-amine via exothermic cyclization (94% yield).
Spectroscopic validation :
Formation of the Acetamide Bridge
The sulfanylacetamide linker is installed through nucleophilic acyl substitution:
- Chloroacetylation : 5-Methyl-1,3,4-thiadiazol-2-amine reacts with chloroacetyl chloride in acetonitrile/TEA (0°C, 6 h), yielding N-(5-methyl-1,3,4-thiadiazol-2-yl)chloroacetamide (63% yield).
- Thiol coupling : The chloroacetamide intermediate undergoes displacement with 5-amino-4-phenyl-1,3-thiazol-2-thiol in DMF/K$$2$$CO$$3$$ (60°C, 12 h), furnishing the target compound (42% yield).
Optimization data :
| Parameter | Condition 1 | Condition 2 | Optimal |
|---|---|---|---|
| Solvent | Acetonitrile | DMF | DMF |
| Base | TEA | K$$2$$CO$$3$$ | K$$2$$CO$$3$$ |
| Temperature (°C) | 25 | 60 | 60 |
| Yield (%) | 28 | 42 | 42 |
Analytical Characterization
Spectroscopic Analysis
$$ ^1\text{H NMR} $$ (DMSO-$$d_6$$):
- δ 2.68 (s, 3H, thiadiazole-CH$$_3$$)
- δ 4.21 (s, 2H, CH$$_2$$-S)
- δ 7.51–7.90 (m, 5H, Ph)
- δ 6.91 (br s, 2H, NH$$_2$$)
IR (KBr):
Comparative Evaluation of Synthetic Routes
| Method | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Sequential coupling | 42 | 98.2% | Moderate |
| One-pot assembly | 31 | 95.6% | Challenging |
| Solid-phase | 27 | 99.1% | High |
Key findings :
- Sequential coupling balances yield and practicality.
- Solid-phase synthesis enhances purity but requires specialized resins.
Challenges and Limitations
- Thiol oxidation : Requires inert atmosphere (N$$_2$$) and antioxidant additives (0.1% BHT).
- Regioselectivity : Thiadiazole C-2 amination competes with C-5 substitution (controlled via stoichiometry).
- Crystallinity : Intramolecular C-H···S hydrogen bonding necessitates slow evaporation from acetone/water (3:1).
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive sites on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are characterized by variations in substituents on the thiazole/thiadiazole rings or replacement of these heterocycles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Hybrid Systems: introduces a pyrimidinone-thieno fused ring, expanding π-π stacking interactions for kinase targeting .
Biological Activity: Thiadiazole derivatives (e.g., ) exhibit antihypertensive and anticonvulsant activities, suggesting the target compound may share similar mechanisms .
Synthesis and Characterization :
Biological Activity
The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates multiple heterocyclic structures, particularly thiazole and thiadiazole rings. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation: It could modulate receptor activities that are critical for cellular signaling.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiadiazole exhibit significant antimicrobial properties. For instance:
- Compounds with similar thiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Microbial Activity | MIC (μg/mL) |
|---|---|---|
| 5-amino-thiazole derivatives | Antibacterial | 32.6 |
| 5-(4-nitrophenyl)-thiadiazole | Antifungal | 47.5 |
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Studies on related compounds have shown:
- Inhibition of growth in various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
| Cell Line | Compound | IC50 (μg/mL) |
|---|---|---|
| HCT116 | Thiadiazole derivative | 3.29 |
| MCF7 | Thiadiazole derivative | 0.28 |
Cytotoxic Effects
Cytotoxicity studies reveal that compounds related to this structure can induce apoptosis in cancer cells:
- Certain derivatives have shown a significant ability to induce cell death without affecting normal cells, highlighting their therapeutic potential .
Case Studies
Several studies have focused on the biological activity of thiazole and thiadiazole derivatives:
- Study on Antimicrobial Properties : A review highlighted the effectiveness of various thiazole derivatives against resistant bacterial strains, emphasizing their role in drug development .
- Anticancer Activity Analysis : A comprehensive study evaluated multiple thiadiazole compounds for their cytotoxic effects against different tumor cell lines, demonstrating promising results in inhibiting cell proliferation .
Q & A
Q. Why do solubility assays conflict with partition coefficient (LogP) predictions?
- Methodology : Account for polymorphic forms (e.g., amorphous vs. crystalline) using X-ray diffraction (XRD). Adjust solvent polarity (e.g., aqueous buffers with cyclodextrins) to mimic physiological conditions . Recalculate LogP using fragment-based methods (e.g., XLogP3) .
Experimental Design Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
